N-methyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-methyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide and its derivatives often involves multi-step chemical reactions. For instance, a study demonstrated the synthesis of related phthalazinyl butanamides through reactions involving substituted anilines and 4-chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium. These reactions were characterized by 1H NMR, 13C NMR, and IR spectral data, alongside CHN analysis, highlighting the complexity and precision required in synthesizing such compounds (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is intricately detailed, often elucidated using spectroscopic methods. For example, a study on the crystal structure of a related compound used X-ray diffraction to describe its chiral orthorhombic structure, showcasing the detailed molecular geometry that defines its chemical behavior (Wang & He, 2011).
Chemical Reactions and Properties
Phthalazinyl propanamides undergo various chemical reactions, including electrophilic substitution and ring-opening reactions. A notable example is the anodic ring-opening reaction of 4-phenyl-2H-phthalazin-1-one into methyl o-(α-methoxy and α-cyano) benzylsubstituted benzoates, illustrating the compound's reactivity towards electrooxidation in specific conditions (Okimoto et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of these compounds are crucial for their handling and application in various fields. Although specific data on N-methyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide were not directly available, related studies on similar compounds provide insights into their behavior under different conditions and their structural stability (Shekouhy & Hasaninejad, 2012).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding the applications and safety of these compounds. Studies on related phthalazinyl compounds have shown a range of activities, from antimicrobial to anticonvulsant, hinting at the broad spectrum of chemical interactions and potential uses of these molecules (Sridhara et al., 2010).
properties
IUPAC Name |
N-methyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)18-15-5-3-4-6-16(15)19(24)22(21-18)12-11-17(23)20-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLNKROEAYBIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322170 |
Source
|
Record name | N-methyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
586985-02-6 |
Source
|
Record name | N-methyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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